Cas no 2228662-79-9 (2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol)

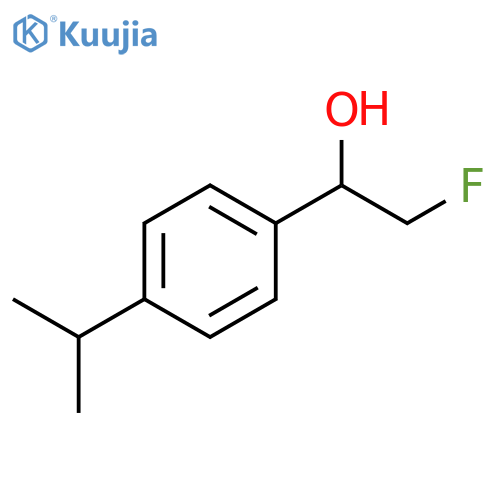

2228662-79-9 structure

商品名:2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol

2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol

- α-(Fluoromethyl)-4-(1-methylethyl)benzenemethanol

-

- インチ: 1S/C11H15FO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3

- InChIKey: FUIBKSZCPDPTPX-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(=CC=1)C(C)C)(O)CF

2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823966-1.0g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1823966-1g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-5.0g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1823966-0.05g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-0.5g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-2.5g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-10g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-0.25g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1823966-10.0g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1823966-0.1g |

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |

2228662-79-9 | 0.1g |

$741.0 | 2023-09-19 |

2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2228662-79-9 (2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量